![molecular formula C19H21BN2O3 B3023273 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine CAS No. 330793-73-2](/img/structure/B3023273.png)

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine

説明

Synthesis Analysis

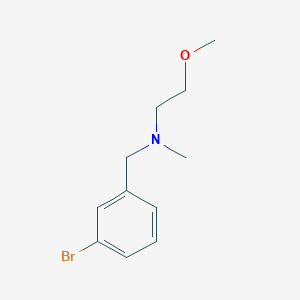

The synthesis of Compound X involves several steps. Notably, the key intermediate is 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (HBpin) , which serves as a boron source. HBpin can be prepared through borylation reactions or hydroboration of alkynes and alkenes using transition metal catalysts . Subsequently, the coupling of HBpin with the appropriate aryl or heteroaryl halide yields Compound X.

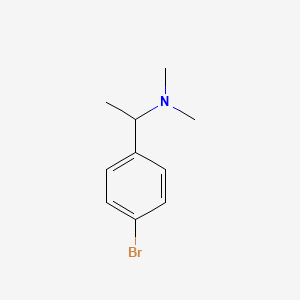

Molecular Structure Analysis

Compound X’s molecular formula is C~26~H~30~BNO~4~ , with a molecular weight of approximately 431.33 g/mol . It features a phenylboronic acid pinacol ester group attached to the oxazole ring. The boron atom plays a crucial role in its reactivity, enabling Suzuki cross-coupling reactions and other transformations .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis and Structural Analysis

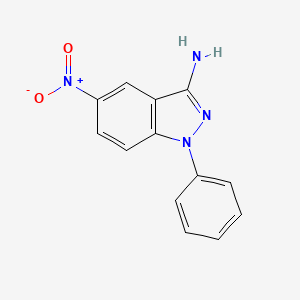

Synthesis and Characterization : The compound is involved in the synthesis and characterization of boric acid ester intermediates, which are confirmed through methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods are crucial in determining the structure and properties of such compounds (Huang et al., 2021).

Crystallography and DFT Studies : Another study involves crystallographic and conformational analyses of similar compounds, comparing molecular structures calculated using density functional theory (DFT) with those determined by X-ray diffraction. This highlights its importance in understanding molecular geometry and electronic properties (Huang et al., 2021).

Application in Detection and Sensing

Fluorescence Probes for Hydrogen Peroxide Detection : The compound is used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide. This application is significant in biomedical and environmental monitoring contexts (Lampard et al., 2018).

Explosives Detection : It is also instrumental in creating organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound in peroxide-based explosives. This makes it valuable in security and anti-terrorism efforts (Fu et al., 2016).

Chemical Interactions and Modifications

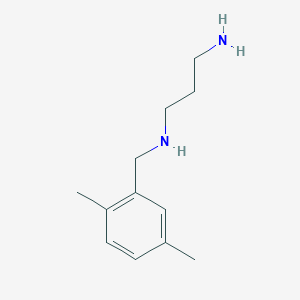

Boron-Containing Agents and Ligands : Studies have synthesized boron-containing compounds and evaluated their biological activities. These compounds, derived from reactions involving the compound , are crucial in understanding chemical interactions and potential therapeutic uses (Das et al., 2011).

Molecular Electrostatic Potential Analysis : Further investigations into the molecular electrostatic potential and frontier molecular orbitals of compounds involving this chemical highlight its role in exploring physicochemical properties, which is vital for pharmaceutical and material science research (Wu et al., 2021).

Biochemical Applications

- Prochelators in Oxidative Stress : In biomedical research, derivatives of the compound are used to create prochelators that respond to hydrogen peroxide, providing ligands for metal ion chelation. This is crucial in studying oxidative stress and potential therapeutic interventions (Leed et al., 2011).

作用機序

Target of Action

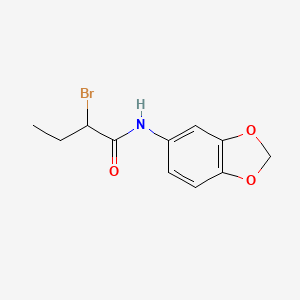

It is known that the compound contains a boronic acid pinacol ester functional group, which is often used in suzuki cross-coupling reactions to extend the size of the structure . This suggests that the compound may interact with various biological targets depending on the specific context of its use.

Mode of Action

The mode of action of this compound is likely to be determined by its chemical structure. The presence of the boronic acid pinacol ester functional group suggests that it may act as a linker or connector in the synthesis of larger molecules . For example, it has been used in the synthesis of aggregation-induced emission molecules .

Biochemical Pathways

Its use in the synthesis of larger molecules suggests that it may play a role in various biochemical pathways, depending on the specific molecules it is used to synthesize .

Result of Action

The result of the compound’s action would depend on the specific context of its use. In the case of its use in the synthesis of aggregation-induced emission molecules, the compound acts as a linker, enabling the formation of ultrabright red AIE dots with an absolute quantum yield of 12.9% .

特性

IUPAC Name |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)23-17/h5-12H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNKGHIRBGTYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625082 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-2-amine | |

CAS RN |

330793-73-2 | |

| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Nitro-2-[(thien-2-ylmethyl)amino]benzonitrile](/img/structure/B3023190.png)

![N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3023191.png)

![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)

![N-(tert-butyl)-2-[(2-furylmethyl)amino]acetamide](/img/structure/B3023207.png)

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B3023212.png)

![N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023213.png)